![molecular formula C28H32FeN2 B3246064 1,1'-Bis((R)-(dimethylamino)(phenyl)methyl)ferrocene CAS No. 174589-08-3](/img/structure/B3246064.png)
1,1'-Bis((R)-(dimethylamino)(phenyl)methyl)ferrocene
Overview
Description
1,1’-Bis(diphenylphosphino)ferrocene (dppf) is an organophosphorus compound commonly used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone, and is related to other bridged diphosphines .
Synthesis Analysis
Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .Molecular Structure Analysis
The structure of the derivatives has been characterized by 1H NMR, 13C NMR, IR, HRMS and elemental analysis . The structure–property relationship has been investigated based on UV/Vis spectroscopy and cyclic voltammetry .Chemical Reactions Analysis
Ferrocene phosphines have been extensively studied as ligands for coordination chemistry and catalysis . Among the vast number of compounds reported to date, dppf still holds a prominent place due to its versatile coordination behavior and wide catalytic applications .Physical And Chemical Properties Analysis
Ferrocene is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom . On account of its unique electronic and structural properties, ferrocene has found a wide range of applications in various fields .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-cyclopenta-1,3-dien-1-yl-N,N-dimethyl-1-phenylmethanamine;iron(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H16N.Fe/c2*1-15(2)14(13-10-6-7-11-13)12-8-4-3-5-9-12;/h2*3-11,14H,1-2H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIZMYLAKGOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C[CH-]1)C2=CC=CC=C2.CN(C)C(C1=CC=C[CH-]1)C2=CC=CC=C2.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FeN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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